molecular formula C11H21ClO3S B15306227 4-((3-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride

4-((3-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride

Cat. No.: B15306227
M. Wt: 268.80 g/mol
InChI Key: LOODIZJLOLDXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H21ClO3S and a molecular weight of 268.8 g/mol . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride typically involves the reaction of 4-hydroxybutane-1-sulfonyl chloride with 3-methylcyclohexanol under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-((3-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Substitution Reactions: Sulfonamide or sulfonate derivatives.

    Reduction Reactions: Sulfonyl hydride.

    Oxidation Reactions: Sulfonic acid derivatives.

Scientific Research Applications

4-((3-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzene-1-sulfonyl chloride: A compound with a similar sulfonyl chloride group but with a trifluoromethyl substituent on the benzene ring.

    4-Methylbenzenesulfonyl chloride: Another sulfonyl chloride compound with a methyl group on the benzene ring.

Uniqueness

4-((3-Methylcyclohexyl)oxy)butane-1-sulfonyl chloride is unique due to the presence of the 3-methylcyclohexyl group, which imparts specific steric and electronic properties to the molecule. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in various chemical and industrial applications .

Properties

Molecular Formula

C11H21ClO3S

Molecular Weight

268.80 g/mol

IUPAC Name

4-(3-methylcyclohexyl)oxybutane-1-sulfonyl chloride

InChI

InChI=1S/C11H21ClO3S/c1-10-5-4-6-11(9-10)15-7-2-3-8-16(12,13)14/h10-11H,2-9H2,1H3

InChI Key

LOODIZJLOLDXJT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)OCCCCS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.